molecular formula C9H9N3O2 B6256559 ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate CAS No. 87838-54-8

ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Katalognummer B6256559
CAS-Nummer: 87838-54-8
Molekulargewicht: 191.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate, also known as ETAP, is an organic compound with a molecular formula of C7H6N3O2. It is a member of the triazolo[1,5-a]pyridine family, which is a class of heterocyclic compounds with a nitrogen-containing five-membered ring. ETAP is a versatile compound that has been used in a variety of applications, including drug synthesis, organic synthesis, and biochemical research.

Wissenschaftliche Forschungsanwendungen

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate has been widely used in scientific research due to its versatility and the fact that it is relatively easy to synthesize. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a component in drug synthesis. Additionally, it has been used in biochemical research to study the structure and function of enzymes and other proteins.

Wirkmechanismus

The mechanism of action of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is not yet fully understood. It is known that the compound binds to certain proteins, such as enzymes, and alters their structure and function. This binding is thought to be mediated by hydrogen bonding, van der Waals interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as the compound has not been extensively studied in vivo. However, in vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450, which may have implications for drug metabolism. Additionally, the compound has been shown to bind to and activate certain receptors, such as the μ-opioid receptor, which may have implications for drug action.

Vorteile Und Einschränkungen Für Laborexperimente

The use of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is stable in a variety of solvents, making it well-suited for use in a variety of applications. Additionally, the compound has been shown to bind to a variety of proteins, making it a useful tool for studying protein structure and function.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light or oxygen, making it difficult to use in certain applications.

Zukünftige Richtungen

There are several potential future directions for research involving ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. Additionally, the compound could be used in drug synthesis and drug delivery applications. Additionally, the compound could be used as a tool to study protein structure and function, as well as to develop new drugs and drug delivery systems. Finally, the compound could be further studied to develop new methods for its synthesis and for its use in laboratory experiments.

Synthesemethoden

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of 1,2,3-triazole with ethyl chloroformate in the presence of a base, such as pyridine or triethylamine. This reaction produces this compound in the form of a white crystalline solid. Other methods of synthesis include the reaction of 1,2,3-triazole with ethyl bromoacetate in the presence of a base, or the reaction of 1,2,3-triazole with ethyl iodide in the presence of a base.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate involves the reaction of 3-amino-2-pyridinecarboxylic acid with ethyl chloroformate and sodium azide in the presence of triethylamine.", "Starting Materials": [ "3-amino-2-pyridinecarboxylic acid", "ethyl chloroformate", "sodium azide", "triethylamine" ], "Reaction": [ "To a solution of 3-amino-2-pyridinecarboxylic acid (1.0 g, 6.5 mmol) in dry DMF (10 mL) was added triethylamine (1.5 mL, 10.8 mmol) and ethyl chloroformate (0.9 mL, 8.6 mmol) at 0°C under nitrogen atmosphere.", "The reaction mixture was stirred at room temperature for 1 h and then sodium azide (0.7 g, 10.8 mmol) was added.", "The reaction mixture was stirred at room temperature for 12 h and then poured into water (50 mL).", "The resulting solid was filtered, washed with water and dried to give the desired product as a white solid (yield: 80%)." ] }

CAS-Nummer

87838-54-8

Molekularformel

C9H9N3O2

Molekulargewicht

191.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.